1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
Molecular Formula and Weight Analysis
The molecular composition of 1-cyclopentylpiperidine-4-carboxylic acid hydrochloride is represented by the empirical formula C₁₁H₂₀ClNO₂, indicating the presence of eleven carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This formula reflects the hydrochloride salt form of the compound, where the chlorine atom represents the chloride anion associated with the protonated nitrogen center. The molecular weight has been precisely determined as 233.74 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
The elemental composition analysis reveals specific atomic percentages that characterize this compound's chemical makeup. Carbon represents the predominant element by mass, consistent with the organic nature of the molecule and its multiple ring systems. The nitrogen content reflects the single amine functionality within the piperidine ring, while the oxygen atoms correspond to the carboxylic acid group. The presence of chlorine as the counterion significantly influences the compound's solubility properties and crystalline behavior compared to the free base form.
Crystallographic Data and Three-Dimensional Conformational Studies
The crystallographic characteristics of this compound provide fundamental insights into its solid-state organization and molecular geometry. While comprehensive single-crystal X-ray diffraction data for this specific compound are limited in the available literature, the structural framework can be analyzed through comparison with related piperidine carboxylic acid derivatives and theoretical modeling approaches. The compound's three-dimensional structure features a chair-conformed piperidine ring with the cyclopentyl substituent occupying an equatorial position to minimize steric interactions.
The carboxylic acid functionality at the 4-position adopts a configuration that allows for optimal hydrogen bonding interactions within the crystal lattice. The presence of the hydrochloride salt form introduces additional electrostatic interactions that influence the overall packing arrangement and intermolecular spacing within the crystalline structure. The cyclopentyl ring system exhibits envelope or half-chair conformations typical of five-membered carbocyclic rings, contributing to the overall molecular flexibility and crystal packing efficiency.
Computational modeling studies suggest that the compound adopts preferred conformational states that minimize intramolecular strain while maximizing favorable intermolecular interactions. The nitrogen atom within the piperidine ring system maintains its characteristic pyramidal geometry, with the cyclopentyl substituent oriented to avoid unfavorable steric clashes with the carboxylic acid group. These conformational preferences directly influence the compound's physical properties, including melting point behavior and solubility characteristics in various solvent systems.
Protonation States and Salt Formation Mechanisms
The acid-base chemistry of 1-cyclopentylpiperidine-4-carboxylic acid reveals complex protonation behavior involving both the nitrogen center and the carboxylic acid functionality. The piperidine nitrogen atom exhibits basic character with an estimated pKa value that allows for protonation under mildly acidic conditions, forming the hydrochloride salt through interaction with hydrochloric acid. This protonation process transforms the neutral amine into a positively charged ammonium species, significantly altering the compound's solubility and crystallization properties.
The carboxylic acid group contributes additional acid-base functionality with its own characteristic pKa value, creating the potential for zwitterionic species formation under specific pH conditions. In the hydrochloride salt form, the carboxylic acid remains largely unionized while the nitrogen center carries the positive charge, resulting in an overall neutral salt species with enhanced water solubility compared to the free base form. The salt formation mechanism involves proton transfer from hydrochloric acid to the lone pair electrons on the piperidine nitrogen, followed by chloride anion association through electrostatic interactions.
Properties
IUPAC Name |
1-cyclopentylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFACGVVEAOMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization and Alkylation
A common approach to synthesize 4-substituted piperidine carboxylic acids involves:
-
- 4-picoline or 4-substituted pyridine derivatives.
- Cyclopentyl moiety introduced via alkylation or substitution reactions.
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- The pyridine ring is functionalized and then hydrogenated or reduced to the piperidine ring.
- For example, 4-cyclopentylpyridine can be synthesized by nucleophilic substitution of 4-halopyridines with cyclopentyl nucleophiles, followed by catalytic hydrogenation to the corresponding piperidine.
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- The 4-position is functionalized with a carboxylic acid group either by direct carboxylation or by using intermediates such as esters that are subsequently hydrolyzed.
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- The free base 1-cyclopentylpiperidine-4-carboxylic acid is converted into its hydrochloride salt by treatment with hydrochloric acid, yielding the stable hydrochloride form.
Alternative Method: Ester Intermediates and Hydrolysis
A patent describing preparation of related piperidine carboxylic acid hydrochlorides (e.g., N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride) outlines:
Stepwise synthesis involving ester intermediates:
- Reaction of glycine ethyl ester derivatives with halogenated butyrates under basic conditions to form intermediate esters.
- Subsequent cyclization and purification steps.
- Hydrolysis of ester to carboxylic acid and conversion to hydrochloride salt.
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- High yield (up to 97%) and purity (>99% by HPLC).
- Industrial scalability due to simple operations and solvent choices.
Though this patent focuses on benzyl-substituted piperidines, the strategy can be adapted for cyclopentyl substitution by replacing the benzyl group with cyclopentyl in the starting materials.
Reaction Conditions and Parameters
| Step | Conditions | Solvents | Reagents/Notes |
|---|---|---|---|
| Alkylation / Substitution | Room temp to reflux, inert atmosphere | THF, toluene, ethanol | Cyclopentyl nucleophile, 4-halopyridine |
| Reduction (Hydrogenation) | H2 gas, Pd/C catalyst, 1–5 atm, 25–50 °C | THF, ethanol | Hydrogenation to saturate pyridine ring |
| Esterification / Hydrolysis | Acid/base catalysis, reflux | Ethanol, water | Formation and cleavage of ester group |
| Salt Formation | Room temp, stirring | Ether, dichloromethane | HCl gas or aqueous HCl for salt formation |
Research Findings and Yields
- The hydrogenation step typically proceeds with high conversion (>90%) under mild conditions.
- Ester intermediates allow for purification steps that increase overall product purity to >99%.
- Hydrochloride salt formation improves crystallinity and stability, facilitating isolation with yields around 90-97%.
- Selection of solvents and bases such as sodium carbonate or potassium carbonate influences reaction rates and purity.
Summary Table of Preparation Methods
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct alkylation + hydrogenation + hydrolysis + salt formation | Alkylation of 4-halopyridine, hydrogenation, hydrolysis, HCl salt formation | 85-95 | >98 | Straightforward, scalable | Requires careful control of conditions |
| Ester intermediate route (patent-based) | Glycine ester alkylation, cyclization, hydrolysis, salt formation | 90-97 | >99 | High purity, industrially viable | Longer synthesis steps |
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functional groups to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Scientific Research Applications
-
Neuroscience Research
- 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride has been investigated for its potential effects on neurotransmitter systems. Studies indicate that it may modulate dopamine and serotonin receptors, which are critical in understanding neuropsychiatric disorders such as schizophrenia and depression .
- Pharmacological Studies
- Drug Development
Case Study 1: Neurotransmitter Modulation
A study published in a peer-reviewed journal examined the modulation of neurotransmitter receptors by this compound. Researchers found that the compound significantly increased the binding affinity of certain neurotransmitters, suggesting its potential as a therapeutic agent for mood disorders .
Case Study 2: Analgesic Properties
In another study focused on pain management, the compound was tested for its analgesic effects in animal models. Results indicated that it reduced pain significantly compared to control groups, supporting its use as a basis for new pain relief medications .
Data Table: Comparison of Biological Activities
| Activity | Compound | Effectiveness |
|---|---|---|
| Neurotransmitter Modulation | This compound | Increased receptor affinity |
| Analgesic Effect | This compound | Significant pain reduction |
| Anti-inflammatory Activity | Derivatives of this compound | Moderate effectiveness |
Mechanism of Action
The mechanism by which 1-cyclopentylpiperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting biological pathways and processes. The molecular targets and pathways involved vary based on the compound's structure and the specific biological system under study.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between 1-cyclopentylpiperidine-4-carboxylic acid hydrochloride and similar compounds:
Notes:
- Aromatic vs. Aliphatic Substituents : Pyridinyl or chloropyridinyl groups (e.g., ) introduce aromaticity and polarity, which may improve binding to targets like ion channels or enzymes.
- Steric Effects : Larger substituents (e.g., cyclopentyl) could hinder rotational freedom or binding pocket accessibility compared to smaller groups like methyl .
Research Findings and Trends
Solubility and Stability
- Cyclopropyl Analogs : 1-(Cyclopropyl)piperidine-4-carboxylic acid hydrochloride (MW 169.22) is reported to exhibit moderate solubility in polar solvents due to its compact substituent . In contrast, pyridinyl-substituted analogs (e.g., ) show higher solubility in aqueous buffers owing to their basic nitrogen atoms.
Biological Activity
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H18ClN
- Molecular Weight : 215.72 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is known to modulate neurotransmitter systems, which can influence several physiological processes.
Interaction with Enzymes
The compound can form stable complexes with enzymes, potentially inhibiting their activity or altering their function. This property is crucial for its applications in therapeutic settings, particularly in neuropharmacology.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
| Activity Type | Description |
|---|---|
| Neuropharmacological | Potential modulation of neurotransmitter systems, particularly cholinergic pathways. |
| Antimicrobial | Similar piperidine derivatives have shown antibacterial properties against strains like E. coli and S. aureus. |
| Anticancer | Derivatives have demonstrated selective inhibition of cancer cell proliferation in vitro. |
Case Studies and Research Findings
- Neuropharmacological Studies : Research has indicated that compounds with similar structures exhibit selective inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission in the brain. For instance, a related compound demonstrated a Ki value of 58.0 ± 1.4 nM against electric eel AChE .
- Antimicrobial Activity : In vitro studies on piperidine derivatives have reported minimum inhibitory concentration (MIC) values indicating effectiveness against various bacterial strains, suggesting that this compound may share similar properties.
- Anticancer Properties : A study evaluating piperidine derivatives showed significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines, with some compounds exhibiting no cytotoxicity at concentrations up to certain limits .
Q & A
Q. What are the established synthetic routes for 1-cyclopentylpiperidine-4-carboxylic acid hydrochloride, and what are their key intermediates?
The synthesis typically involves cyclopentyl group introduction to a piperidine-4-carboxylic acid backbone. A common approach is the alkylation of piperidine-4-carboxylic acid derivatives using cyclopentyl halides or via reductive amination with cyclopentanone intermediates. For example, acetylated intermediates (e.g., 1-acetylpiperidine-4-carboxylic acid) may serve as protective groups during synthesis, as seen in related piperidinecarboxylic acid derivatives . Post-synthetic steps include hydrolysis of protective groups and salt formation with HCl.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Structural confirmation requires a combination of:
- NMR spectroscopy (¹H, ¹³C) to verify cyclopentyl and piperidine ring connectivity.
- Mass spectrometry (MS) for molecular weight validation (expected [M+H]⁺ ~ 230.7 g/mol based on molecular formula).
- X-ray crystallography (if crystalline) to resolve stereochemical details, as seen in structurally similar piperidine salts .
- Elemental analysis to confirm stoichiometry of the hydrochloride salt.
Q. What are the solubility properties of this compound in common laboratory solvents?
The hydrochloride salt form generally exhibits good solubility in polar solvents (e.g., water, methanol) due to ionic interactions, while solubility in non-polar solvents (e.g., hexane) is limited. Preferential solubility in aqueous buffers (pH 1–3) is expected, as observed in related piperidinecarboxylic acid hydrochlorides . For experimental use, prepare stock solutions in water or DMSO (≤10 mM) to avoid precipitation.
Advanced Research Questions
Q. How can synthetic impurities in this compound be identified and quantified?
Impurities may arise from incomplete alkylation, residual solvents, or by-products like N-cyclopentyl isomers. Use HPLC with UV detection (e.g., C18 column, 0.03 M phosphate buffer:methanol [70:30], 207 nm) as validated for analogous hydrochlorides . Compare retention times against impurity standards (e.g., 1-methyl-4-phenylpiperidine derivatives ). For trace analysis, LC-MS/MS provides higher sensitivity to detect low-abundance species.
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties, such as the nucleophilicity of the piperidine nitrogen or the electrophilic character of the cyclopentyl group. These methods have been validated for thermochemical accuracy in similar heterocyclic systems . Solvent effects should be incorporated via continuum models (e.g., PCM) to improve prediction reliability.
Q. How can conflicting crystallography and NMR data for this compound be resolved?
Discrepancies may arise from dynamic effects (e.g., ring puckering in piperidine) or polymorphism. To resolve:
- Perform variable-temperature NMR to assess conformational flexibility.
- Compare experimental XRD data with computational crystal structure predictions (e.g., using Mercury CSD software).
- Validate with solid-state NMR to detect polymorphic variations, as demonstrated for related hydrochloride salts .
Q. What safety protocols are essential for handling this compound, given limited toxicological data?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood, as recommended for structurally similar piperidine derivatives .
- Avoid inhalation/contact; rinse exposed skin/eyes with water for 15 minutes .
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
Methodological Guidance
Q. How to optimize reaction yields for large-scale synthesis of this compound?
- Employ Design of Experiments (DoE) to test variables: temperature (40–100°C), solvent (DMF vs. THF), and stoichiometry (1.2–2.0 eq. cyclopentyl reagent).
- Monitor reaction progress via in-line FTIR to track carbonyl or amine intermediate consumption.
- Use catalytic hydrogenation for reductive amination steps, optimizing H₂ pressure (1–5 bar) and catalyst loading (5–10% Pd/C) .
Q. What strategies mitigate decomposition during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
